Abt-072

Description

ABT-072 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

has antiviral activity

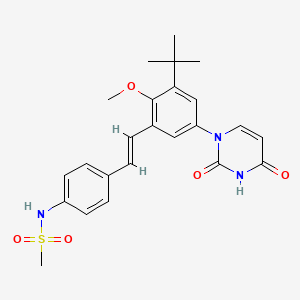

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZSTQYSBYEENY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132936-00-5, 1214735-11-1 | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABT-072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abt-072: A Deep Dive into its Mechanism of Action Against HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-072 is a potent, orally bioavailable, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key component of the HCV replication machinery, the NS5B polymerase represents a prime target for direct-acting antiviral (DAA) therapies. This technical guide provides a comprehensive overview of the mechanism of action of Abt-072, including its binding site, inhibitory kinetics, and resistance profile. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Core Mechanism of Action

Abt-072 exerts its antiviral effect by allosterically inhibiting the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Abt-072 binds to a distinct pocket on the enzyme known as the "palm I" site. This binding event induces a conformational change in the polymerase, rendering it catalytically incompetent and thereby halting viral RNA replication.

The allosteric nature of Abt-072's inhibition means it is non-competitive with respect to nucleotide triphosphates (NTPs). This characteristic is a hallmark of many NNIs targeting the NS5B polymerase. By binding to the palm I site, Abt-072 is thought to interfere with the intricate conformational changes required for the initiation and elongation steps of RNA synthesis.

Quantitative Inhibitory Activity

The inhibitory potency of Abt-072 has been characterized in both cell-based replicon assays and enzymatic assays. The following table summarizes the key quantitative data available for Abt-072 and its closely related analogs.

| Compound | Assay Type | HCV Genotype | Parameter | Value (nM) | Reference |

| Abt-072 | Replicon Assay | Genotype 1a | EC50 | 1.0 | [1] |

| Abt-072 | Replicon Assay | Genotype 1b | EC50 | 0.3 | [1] |

| Stilbene Analog of Abt-072 | Enzymatic Assay | Genotype 1b | IC50 | 0.7 | [2] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and inhibitory properties of compounds like Abt-072, specific experimental workflows are employed. The following diagrams, generated using the DOT language, illustrate the mechanism of action and a typical experimental workflow for inhibitor characterization.

Caption: Mechanism of action of Abt-072 on HCV NS5B polymerase.

Caption: Experimental workflow for determining the inhibitory activity of Abt-072.

Resistance to Abt-072

As with other DAAs, the emergence of resistance-associated substitutions (RASs) is a potential limitation to the efficacy of Abt-072. Mutations in the NS5B polymerase, particularly within or near the palm I binding site, can reduce the binding affinity of the inhibitor, leading to a decrease in its antiviral activity.

While specific resistance data for Abt-072 is limited in the public domain, studies on other palm site I inhibitors provide insights into potential resistance pathways. Common mutations conferring resistance to this class of inhibitors include substitutions at amino acid positions M414, M423, and C445. The development of resistance is a critical consideration in the clinical application of Abt-072 and highlights the importance of combination therapy to mitigate the emergence of resistant viral variants.

Experimental Protocols

HCV NS5B Polymerase Enzymatic Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase (genotype 1b)

-

Poly(A) RNA template

-

Oligo(U) primer

-

[³H]-UTP (radiolabeled Uridine triphosphate)

-

Unlabeled ATP, CTP, GTP, and UTP

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Abt-072 or other test compounds

-

Scintillation proximity assay (SPA) beads

-

Microplates

Procedure:

-

Prepare serial dilutions of Abt-072 in DMSO.

-

In a microplate, combine the purified NS5B enzyme, poly(A) template, and oligo(U) primer in the assay buffer.

-

Add the diluted Abt-072 or DMSO (vehicle control) to the wells.

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the polymerase reaction by adding a mixture of all four NTPs, including [³H]-UTP.

-

Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add SPA beads, which will bind to the newly synthesized radiolabeled RNA.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each Abt-072 concentration and determine the IC50 value by non-linear regression analysis.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of a compound in a cellular context where HCV RNA is actively replicating.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1a or 1b) that contains a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

G418 (for maintaining selection of replicon-containing cells).

-

Abt-072 or other test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of Abt-072 in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of Abt-072. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).

-

Incubate the plates for 72 hours at 37°C in a CO₂ incubator.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

To assess cytotoxicity, a parallel assay (e.g., MTS or CellTiter-Glo) can be performed.

-

Calculate the percent inhibition of HCV replication for each concentration of Abt-072 and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values using non-linear regression.

Conclusion

Abt-072 is a potent non-nucleoside inhibitor of the HCV NS5B polymerase that functions through an allosteric mechanism by binding to the palm I site. Its high potency against clinically relevant HCV genotypes, coupled with favorable pharmacokinetic properties, has positioned it as a valuable candidate for HCV therapy. Understanding its detailed mechanism of action, inhibitory profile, and potential for resistance is crucial for its optimal use in combination with other direct-acting antivirals to achieve sustained virologic response and combat the global burden of hepatitis C. Further research into specific resistance pathways and the development of next-generation inhibitors will continue to advance the field of HCV therapeutics.

References

The Evolution of a Potent HCV NS5B Polymerase Inhibitor: A Structure-Activity Relationship Analysis of ABT-072 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ABT-072, a potent, orally bioavailable non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed as a direct-acting antiviral (DAA), ABT-072 emerged from a focused lead optimization campaign aimed at improving the potency and pharmacokinetic profile of an earlier aryl uracil series. This document details the key chemical modifications that led to the discovery of ABT-072, presenting quantitative biological data for a series of analogs. Furthermore, it provides detailed experimental protocols for the key enzymatic and cell-based assays used to characterize these compounds and includes visualizations of the inhibitor's mechanism of action and the discovery workflow to offer a comprehensive resource for researchers in the field of antiviral drug development.

Introduction

The hepatitis C virus NS5B polymerase is a critical enzyme for viral replication and has been a primary target for the development of direct-acting antivirals.[1] Non-nucleoside inhibitors that bind to allosteric sites on the polymerase offer a powerful therapeutic modality. ABT-072 was identified through a medicinal chemistry program designed to enhance the properties of a lead compound, inhibitor 1 .[2][3][4] This initial lead, while possessing activity, suffered from suboptimal permeability and pharmacokinetic properties, largely attributed to an amide linker.

The development of ABT-072 focused on two principal structural modifications:

-

Linker Modification: Replacement of the flexible and polar amide linkage in the lead compound with a more rigid and less polar trans-olefin (stilbene) moiety. This change was hypothesized to improve membrane permeability and overall pharmacokinetic properties.[2][3][4]

-

Heterocycle Modification: Substitution of the dihydrouracil ring with a planar N-linked uracil. This alteration was aimed at optimizing interactions within the binding pocket to enhance antiviral potency.[2][3]

This guide systematically explores the SAR of these modifications, culminating in the identification of ABT-072 as a clinical candidate.

Mechanism of Action and Targeting HCV Replication

ABT-072 is a non-nucleoside inhibitor that binds to the "palm I" allosteric site of the HCV NS5B polymerase.[4] This binding event induces a conformational change in the enzyme, preventing the correct positioning of the RNA template and incoming nucleotides, thereby halting viral RNA replication. The diagram below illustrates the HCV replication cycle within a host hepatocyte and highlights the specific step inhibited by ABT-072.

Structure-Activity Relationship (SAR) of ABT-072 Analogs

The optimization from lead compound 1 to ABT-072 (7 ) involved systematic modifications to the core structure. The following tables summarize the biological activity of key analogs.

Table 1: Effect of Linker and Heterocycle Modification

| Compound | Linker (X) | Heterocycle (Y) | HCV GT1a Replicon EC50 (nM) | HCV GT1b Replicon EC50 (nM) |

| 1 (Lead) | -CONH- | Dihydrouracil | 51 | 19 |

| 2 | -CH=CH- (trans) | Dihydrouracil | 85 | 32 |

| 3 | -CONH- | Uracil | 15 | 4 |

| 7 (ABT-072) | -CH=CH- (trans) | Uracil | 1.0 | 0.3 |

Analysis: The data clearly demonstrates the synergistic benefit of the two primary modifications. Replacing the amide linker in 1 with a trans-olefin (2 ) did not improve potency, suggesting the linker's primary role is in modulating physicochemical properties rather than direct binding interactions.[2][3][4] Conversely, replacing the dihydrouracil with a planar uracil (3 ) significantly improved potency (approx. 3-5 fold). The combination of both the trans-olefin linker and the uracil heterocycle in ABT-072 (7 ) resulted in a dramatic increase in potency, with an EC50 of 1.0 nM and 0.3 nM against genotypes 1a and 1b, respectively.[5][6]

Table 2: SAR of the tert-Butyl Group Substituent

| Compound | R1 Group | R2 Group | HCV GT1b Replicon EC50 (nM) |

| 7 (ABT-072) | H | tert-Butyl | 0.3 |

| 8 | H | Isopropyl | 1.2 |

| 9 | H | Cyclohexyl | 0.8 |

| 10 | H | Phenyl | 5.5 |

| 11 | CH3 | tert-Butyl | 25 |

Analysis: Modifications to the tert-butyl group on the central phenyl ring were explored to probe the size and nature of the corresponding hydrophobic pocket. Replacing the tert-butyl with a smaller isopropyl group (8 ) or a larger cyclohexyl group (9 ) was tolerated but resulted in a slight loss of activity. A bulky phenyl substitution (10 ) was detrimental to potency. Furthermore, substitution at the ortho position (R1) as in compound 11 significantly reduced activity, highlighting the importance of an unsubstituted position for optimal binding.

Experimental Protocols

Detailed methodologies for the primary assays are provided below.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

Workflow Diagram:

References

- 1. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 3. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aryl uracil inhibitors of hepatitis C virus NS5B polymerase: synthesis and characterization of analogs with a fused 5,6-bicyclic ring motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Abt-072: A Technical Guide to a Non-Nucleoside Inhibitor of the HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abt-072 is a potent, orally bioavailable non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Developed as a direct-acting antiviral (DAA), Abt-072 targets a specific allosteric site within the palm domain of the NS5B enzyme, known as the Palm I site. By binding to this site, Abt-072 induces a conformational change in the polymerase, thereby preventing the initiation of RNA synthesis and inhibiting viral replication. This technical guide provides a comprehensive overview of Abt-072, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a visual representation of the relevant biological pathways and experimental workflows.

Introduction to Abt-072

Abt-072 emerged from a medicinal chemistry program aimed at identifying novel DAAs for the treatment of HCV infection. It is a trans-stilbene analog that was optimized from an earlier lead compound to improve its permeability, solubility, and pharmacokinetic profile.[1][2] Abt-072 demonstrated potent antiviral activity against HCV genotype 1 replicons in preclinical studies and advanced to Phase 2 clinical trials.[1] Its development represents a significant effort in the pursuit of interferon-free treatment regimens for chronic hepatitis C.

Mechanism of Action

Abt-072 functions as a non-nucleoside inhibitor of the HCV NS5B polymerase, a critical enzyme for the replication of the viral RNA genome. Unlike nucleoside inhibitors that act as chain terminators at the active site, Abt-072 binds to an allosteric pocket known as the Palm I site, located at the interface of the thumb and palm subdomains of the enzyme.[3] This binding event is non-competitive with respect to the nucleotide substrates.[3][4]

The binding of Abt-072 to the Palm I site is believed to lock the NS5B polymerase in a closed, inactive conformation.[5] This conformational change prevents the necessary structural rearrangements required for the de novo initiation of RNA synthesis.[3] Consequently, the viral replication cycle is halted.

Signaling Pathway: HCV Replication and Inhibition by Abt-072

The following diagram illustrates the key steps of the HCV replication cycle and the point of intervention for Abt-072.

Caption: Overview of the HCV replication cycle within a hepatocyte and the inhibitory action of Abt-072 on the NS5B polymerase-mediated RNA replication step.

Quantitative Data

The antiviral efficacy of Abt-072 has been quantified primarily through cell-based HCV replicon assays. The following table summarizes the key potency data available for Abt-072 and a closely related precursor compound.

| Compound | Assay Type | HCV Genotype | EC50 (nM) | IC50 (nM) | Reference |

| Abt-072 | HCV Replicon | 1a | 1.0 | Not Reported | [6] |

| Abt-072 | HCV Replicon | 1b | 0.3 | Not Reported | [6] |

| Stilbene Analog (69) | HCV Replicon | 1b | Not Reported | 0.7 | [3] |

EC50 (Half-maximal effective concentration): The concentration of the drug that inhibits 50% of the viral replication in a cell-based assay. IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor that reduces the activity of a target enzyme by 50% in a biochemical assay.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize Abt-072.

HCV Replicon Assay

This cell-based assay is crucial for determining the antiviral activity of compounds in a cellular context that mimics viral replication.

Objective: To determine the EC50 of Abt-072 against HCV replicons of different genotypes.

Materials:

-

Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (e.g., genotype 1a or 1b) containing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

-

Abt-072 stock solution in dimethyl sulfoxide (DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the assay.

-

Compound Dilution: Prepare a serial dilution of Abt-072 in DMEM. The final concentration of DMSO should be kept constant (e.g., <0.5%) across all wells to avoid solvent-induced cytotoxicity.

-

Treatment: After 24 hours of cell seeding, remove the medium and add the medium containing the diluted Abt-072. Include control wells with no drug (vehicle control) and a known HCV inhibitor as a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized values against the logarithm of the Abt-072 concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

In Vitro NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.

Objective: To determine the IC50 of Abt-072 against purified HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase (C-terminally truncated for solubility).

-

Poly(A) RNA template.

-

Oligo(U) primer.

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).

-

Radiolabeled rNTP (e.g., [α-33P]UTP).

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

Abt-072 stock solution in DMSO.

-

DE81 filter papers.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(A) template, oligo(U) primer, and a mix of unlabeled rNTPs.

-

Inhibitor Addition: Add varying concentrations of Abt-072 (or DMSO for the control) to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.

-

Initiation and Elongation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for RNA synthesis.

-

Quenching: Stop the reaction by adding EDTA.

-

Detection: Spot the reaction mixture onto DE81 filter papers and wash them to remove unincorporated radiolabeled rNTPs.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter. This corresponds to the amount of newly synthesized RNA.

-

Data Analysis: Calculate the percentage of inhibition for each Abt-072 concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations of Pathways and Workflows

Mechanism of Abt-072 Inhibition at the Palm I Site

The following diagram details the interaction of Abt-072 with the Palm I binding pocket of the HCV NS5B polymerase.

Caption: Binding of Abt-072 to key amino acid residues in the Palm I site of NS5B, leading to a conformational change that inhibits RNA synthesis.

Experimental Workflow for NNI Discovery and Characterization

This diagram outlines the typical workflow for the discovery and preclinical characterization of a non-nucleoside inhibitor like Abt-072.

References

- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibitors of HCV NS5B polymerase: synthesis and structure-activity relationships of N-1-benzyl and N-1-[3-methylbutyl]-4-hydroxy-1,8-naphthyridon-3-yl benzothiadiazine analogs containing substituents on the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dot | Graphviz [graphviz.org]

- 6. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Abt-072 in HCV Replicon Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing the non-nucleoside inhibitor Abt-072 in a Hepatitis C Virus (HCV) replicon assay. Abt-072 is a potent and orally active inhibitor of the HCV NS5B polymerase, demonstrating significant efficacy against genotypes 1a and 1b.[1]

Mechanism of Action

Abt-072 functions as a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase (NS5B).[1][2][3] It binds to an allosteric site on the enzyme known as the Palm I site.[4] This binding event induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing viral RNA replication.

Quantitative Data Summary

The antiviral activity of Abt-072 against HCV genotypes 1a and 1b in cell-based replicon assays is summarized below. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of viral replication.

| Compound | HCV Genotype | EC50 (nM) |

| Abt-072 | Genotype 1a | 1.0 |

| Abt-072 | Genotype 1b | 0.3 |

Experimental Protocols

HCV Replicon Assay Protocol

This protocol outlines the steps for evaluating the antiviral activity of Abt-072 using a luciferase-based HCV replicon assay. This assay measures the level of HCV replication by quantifying the activity of a reporter gene (luciferase) engineered into the replicon.

Materials:

-

HCV genotype 1a or 1b subgenomic replicon-harboring Huh-7 or Huh-7.5 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Abt-072

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates (white, clear bottom)

-

Luciferase assay reagent (e.g., Renilla Luciferase Assay System)

-

Luminometer

Cell Maintenance:

-

Culture the HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

-

Maintain selective pressure by adding G418 to the culture medium at a concentration of 500 µg/mL.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Assay Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon cells in G418-free culture medium.

-

Seed the cells into white, clear-bottom 96-well plates at a density of 8,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of Abt-072 in DMSO.

-

Perform serial dilutions of the Abt-072 stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 0.5%.

-

Include appropriate controls:

-

Negative Control: Medium with DMSO (vehicle) only.

-

Positive Control: A known HCV NS5B inhibitor.

-

-

Remove the culture medium from the seeded plates and add 100 µL of the diluted compounds to the respective wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C.

-

-

Luciferase Activity Measurement:

-

After the incubation period, remove the culture medium.

-

Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.

-

Add the luciferase substrate to each well.

-

Immediately measure the luminescence using a luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Abt-072 relative to the DMSO control.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic curve.

Cytotoxicity Assay (Optional but Recommended)

To assess whether the observed antiviral activity is due to specific inhibition of HCV replication or general cytotoxicity, a parallel cytotoxicity assay should be performed.

Procedure:

-

Seed the parental Huh-7 or Huh-7.5 cells (without the replicon) in a 96-well plate at the same density as the replicon assay.

-

Treat the cells with the same serial dilutions of Abt-072.

-

After 72 hours of incubation, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

-

Calculate the 50% cytotoxic concentration (CC50).

-

Determine the selectivity index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.

Visualizations

Caption: Experimental workflow for the Abt-072 HCV replicon assay.

Caption: Mechanism of action of Abt-072 in inhibiting HCV replication.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Label Free Inhibitor Screening of Hepatitis C Virus (HCV) NS5B Viral Protein Using RNA Oligonucleotide [mdpi.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Abt-072

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-072 is a potent, orally active, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral RNA replication.[1] This document provides detailed application notes and experimental protocols for the evaluation of the antiviral activity of Abt-072 using common cell-based assays. The described methods include the HCV replicon assay for assessing RNA replication inhibition, the infectious HCV cell culture system for evaluating the complete viral life cycle, and a cytotoxicity assay to determine the compound's selectivity.

Data Presentation

The antiviral activity and cytotoxicity of Abt-072 and a representative non-nucleoside NS5B inhibitor, dasabuvir, are summarized in the tables below. These values are crucial for the initial assessment of the compound's potential as an antiviral agent.

Table 1: In Vitro Antiviral Activity of Abt-072 against HCV Genotypes 1a and 1b

| Compound | Target | HCV Genotype | Assay System | EC50 (nM) |

| Abt-072 | NS5B Polymerase | Genotype 1a | Replicon | 1.0[1] |

| Abt-072 | NS5B Polymerase | Genotype 1b | Replicon | 0.3[1] |

Table 2: Cytotoxicity and Selectivity Index of a Representative Non-Nucleoside NS5B Inhibitor (Dasabuvir)

| Compound | Cell Line | CC50 (nM) | Representative EC50 (nM, GT 1b) | Selectivity Index (SI = CC50/EC50) |

| Dasabuvir | Huh-7 | >10,360[2] | 1.8[2] | >5755 |

Note: A specific CC50 value for Abt-072 in Huh-7 cells is not publicly available. The data for dasabuvir, another non-nucleoside NS5B inhibitor, is provided for context and to illustrate the calculation of the Selectivity Index.

Mandatory Visualizations

The following diagrams illustrate the HCV life cycle, the mechanism of action of NS5B inhibitors, and the experimental workflows for the described assays.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon. The replicon contains a reporter gene (e.g., luciferase) that allows for a quantitative measure of viral replication.

Materials:

-

Huh-7 cells stably expressing an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.

-

Abt-072 stock solution in DMSO.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Plating:

-

Trypsinize and resuspend the HCV replicon cells in complete DMEM.

-

Seed the cells into 96-well white, clear-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of Abt-072 in complete DMEM. A typical concentration range would be from 100 nM down to 0.001 nM. Include a vehicle control (DMSO) and a positive control (e.g., another known NS5B inhibitor).

-

Carefully remove the medium from the cell plates and add 100 µL of the diluted compound to the respective wells.

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Assay:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well (typically 100 µL).

-

Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Abt-072 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the 50% effective concentration (EC50) by fitting the data to a four-parameter logistic curve.

-

Cytotoxicity Assay (MTT Assay) for CC50 Determination

This assay determines the concentration of a compound that causes a 50% reduction in cell viability. It is essential for calculating the selectivity index of the antiviral compound.

Materials:

-

Huh-7 cells (or the same cell line used in the antiviral assay).

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Abt-072 stock solution in DMSO.

-

96-well clear tissue culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

Microplate reader capable of measuring absorbance at 570 nm.

Protocol:

-

Cell Plating:

-

Seed Huh-7 cells into a 96-well clear plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Addition:

-

Prepare serial dilutions of Abt-072 in complete DMEM. The concentration range should be broader than for the EC50 determination (e.g., from 100 µM down to 0.1 µM).

-

Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark, or until the crystals are fully dissolved.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Infectious HCV Cell Culture (HCVcc) System for Viral Yield Reduction Assay

This assay measures the effect of a compound on the production of infectious virus particles over multiple rounds of infection.

Materials:

-

Huh-7.5 cells (a highly permissive subclone of Huh-7).

-

HCVcc (cell culture-derived infectious HCV, e.g., JFH-1 strain).

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Abt-072 stock solution in DMSO.

-

48-well or 96-well tissue culture plates.

-

Reagents for quantifying viral yield (e.g., by RT-qPCR for HCV RNA or by a focus-forming unit assay).

Protocol:

-

Cell Plating and Infection:

-

Seed Huh-7.5 cells into 48-well plates and incubate overnight.

-

Infect the cells with HCVcc at a low multiplicity of infection (MOI) of 0.01 to 0.1 in the presence of serial dilutions of Abt-072.

-

-

Incubation:

-

Incubate the infected cells for 72 hours at 37°C to allow for viral replication and spread.

-

-

Harvesting Supernatants:

-

After incubation, collect the cell culture supernatants, which contain the progeny virus.

-

-

Quantification of Viral Yield:

-

RT-qPCR: Extract viral RNA from the supernatants and quantify the amount of HCV RNA using a one-step real-time RT-qPCR assay.

-

Focus-Forming Unit (FFU) Assay: Serially dilute the harvested supernatants and use them to infect fresh monolayers of Huh-7.5 cells in a 96-well plate. After 48-72 hours, fix the cells and perform immunofluorescence staining for an HCV protein (e.g., NS5A). Count the number of infected foci to determine the viral titer (FFU/mL).

-

-

Data Analysis:

-

Calculate the percentage of reduction in viral yield (either RNA copies or FFU/mL) for each concentration of Abt-072 compared to the vehicle control.

-

Determine the EC50 value from the dose-response curve.

-

Disclaimer

These protocols are intended as a guide and may require optimization depending on the specific laboratory conditions, cell lines, and virus strains used. It is recommended to consult the primary literature for further details and to validate the assays in your own laboratory.

References

Application Notes and Protocols for Preclinical Dosing and Administration of Abt-072

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosing, administration, and pharmacokinetic profile of Abt-072, a potent and orally active non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The following protocols and data have been compiled from available preclinical research to guide researchers in designing and executing their own in vivo studies.

Overview of Abt-072

Abt-072 is an investigational antiviral compound that targets the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus. By binding to an allosteric site on the enzyme, it inhibits its function, thereby preventing viral RNA replication. Preclinical studies in various animal models, primarily rats and dogs, have been conducted to evaluate its pharmacokinetic properties and inform dosing strategies for potential clinical applications. These studies have generally indicated that Abt-072 possesses favorable pharmacokinetic characteristics, including good oral bioavailability and low plasma clearance.[1]

Quantitative Pharmacokinetic Data

Pharmacokinetic parameters of Abt-072 have been evaluated in rats and dogs following both intravenous (i.v.) and oral (p.o.) administration. The data from these studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

| Species | Dose (mg/kg) | Route of Administration | Key Pharmacokinetic Findings |

| Rat | 5 and/or 30 | i.v. or p.o. | Showed good pharmacokinetic properties. |

| Dog | 2.5 and/or 30 | i.v. or p.o. | Demonstrated low plasma clearance and high oral bioavailability. |

| Table 1: Summary of Preclinical Pharmacokinetic Studies of Abt-072.[1] |

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life from these preclinical studies are not publicly available in the reviewed literature. The provided information is based on qualitative descriptions of the pharmacokinetic profile.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are generalized protocols for the preparation of Abt-072 formulations and their administration in animal models, based on common practices for compounds with similar physicochemical properties.

Formulation Preparation

Abt-072 is a compound with low aqueous solubility, necessitating the use of specific vehicles for in vivo administration.

3.1.1. Oral Suspension Formulation

-

Objective: To prepare a uniform suspension of Abt-072 for oral gavage.

-

Materials:

-

Abt-072 powder

-

Vehicle: 0.5% (w/v) Methylcellulose in deionized water

-

-

Procedure:

-

Weigh the required amount of Abt-072.

-

Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose to water while stirring until fully dissolved.

-

Triturate the Abt-072 powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve a homogenous suspension at the desired concentration.

-

Store the suspension at 2-8°C and ensure it is well-mixed before each administration.

-

3.1.2. Intravenous Solution Formulation

-

Objective: To prepare a clear, sterile solution of Abt-072 for intravenous injection.

-

Materials:

-

Abt-072 powder

-

Solvents: A co-solvent system is typically required due to the low aqueous solubility of Abt-072. A common approach involves a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and saline.

-

-

Procedure:

-

Dissolve the accurately weighed Abt-072 in a minimal amount of DMSO.

-

Add PEG300 to the solution and mix thoroughly.

-

Slowly add sterile saline to the mixture while observing for any precipitation. The final composition should be adjusted to maintain the solubility of Abt-072. A common ratio for such formulations is 10% DMSO, 40% PEG300, and 50% saline.

-

Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

-

Visually inspect the solution for any particulate matter before administration.

-

Animal Dosing and Sample Collection

The following are generalized procedures for oral and intravenous administration in rats. Similar principles apply to other preclinical species, with adjustments for body weight and dosing volume.

3.2.1. Oral Administration (Gavage)

-

Animal Model: Male Sprague-Dawley rats (200-250 g)

-

Procedure:

-

Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Accurately weigh each animal to determine the correct dosing volume.

-

Thoroughly mix the Abt-072 suspension to ensure uniformity.

-

Administer the suspension orally using a gavage needle at a volume of 5-10 mL/kg.

-

Return the animals to their cages with free access to food and water after a designated time post-dosing (e.g., 2 hours).

-

3.2.2. Intravenous Administration

-

Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation.

-

Procedure:

-

Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

-

Administer the sterile Abt-072 solution as a bolus injection or slow infusion via the cannulated jugular vein. The injection volume is typically 1-2 mL/kg.

-

Flush the cannula with sterile saline to ensure the complete dose is delivered.

-

3.2.3. Blood Sample Collection

-

Procedure:

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect the samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).

-

Signaling Pathway and Experimental Workflow

HCV RNA Replication Pathway Inhibited by Abt-072

Abt-072 acts as a non-nucleoside inhibitor of the HCV NS5B polymerase, which is the key enzyme responsible for replicating the viral RNA genome. The following diagram illustrates the simplified pathway of HCV RNA replication and the point of inhibition by Abt-072.

Preclinical Pharmacokinetic Study Workflow

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of an orally administered compound like Abt-072.

References

Application Notes and Protocols: Setting Up an Abt-072 Resistance Selection Study

It appears there may be a misunderstanding regarding the therapeutic area for Abt-072. Initial research indicates that Abt-072 is primarily documented as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, making it an antiviral agent.[1][2]

However, the request for a "resistance selection study" in the context of drug development is a common and critical process for both antiviral and anticancer agents. Given the audience of "researchers, scientists, and drug development professionals," and the common overlap in methodologies for generating resistance, we will proceed by outlining a comprehensive protocol for a resistance selection study.

This document will provide a detailed framework that can be adapted for an antiviral (HCV) context or a hypothetical anticancer scenario. We will specify the necessary modifications for each context where appropriate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug resistance is a significant challenge in the long-term efficacy of targeted therapies.[3][4] Understanding the molecular mechanisms by which a pathogen or cancer cell evades the effects of a drug is crucial for the development of next-generation therapies and combination strategies.[5][6] A resistance selection study is a fundamental in vitro process to generate resistant cell lines or viral populations, which can then be analyzed to identify the genetic or phenotypic changes responsible for the resistance.[7]

This protocol provides a detailed methodology for establishing cell lines or viral replicon systems with acquired resistance to Abt-072.

Core Concepts and Strategies

There are two primary methods for generating resistant cell lines in vitro:

-

Continuous Dose Escalation: This is the most common method, where cells are cultured in the presence of a gradually increasing concentration of the drug over a prolonged period.[7][8][9] This method mimics the clinical scenario of acquired resistance.

-

Single High-Dose Selection (Mutagenesis): Cells are exposed to a high, often lethal, concentration of the drug, and the rare, spontaneously resistant clones that survive are isolated and expanded.[10]

This protocol will focus on the continuous dose escalation method.

Experimental Protocols

Cell Line and Viral Replicon Selection and Maintenance

-

For an Anticancer Study (Hypothetical): Select a cancer cell line that is sensitive to the hypothesized mechanism of action of Abt-072. For example, if Abt-072 were a hypothetical kinase inhibitor, a cell line with a known dependency on that kinase would be appropriate. Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

For an Antiviral (HCV) Study: Utilize a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon. These replicons contain the HCV non-structural proteins, including the NS5B polymerase target of Abt-072, and can replicate autonomously.

Determination of the Half-Maximal Inhibitory Concentration (IC50)

Before initiating the resistance selection, it is essential to determine the baseline sensitivity of the parental cell line or replicon to Abt-072.

-

Cell Seeding: Seed the parental cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

-

Drug Dilution Series: Prepare a serial dilution of Abt-072 in the culture medium. The concentration range should span several orders of magnitude, bracketing the expected IC50.

-

Treatment: Treat the cells with the Abt-072 dilution series for a period that allows for multiple cell doublings (typically 48-72 hours).

-

Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a resazurin-based assay.[12][13][14] These assays measure the metabolic activity of viable cells.[15]

-

Data Analysis: Plot the cell viability against the logarithm of the Abt-072 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Generation of Resistant Cell Lines by Continuous Exposure

-

Initial Exposure: Begin by culturing the parental cells in a medium containing Abt-072 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.[9]

-

Monitoring and Passaging: Monitor the cells for signs of growth and cytotoxicity. When the cells reach approximately 80% confluency and their growth rate appears to have recovered, passage them into a fresh flask with a slightly increased concentration of Abt-072 (typically a 1.5 to 2-fold increase).[7]

-

Dose Escalation: Continue this process of gradual dose escalation. If significant cell death is observed, maintain the cells at the current drug concentration until they have adapted.[9]

-

Cryopreservation: It is critical to cryopreserve cell stocks at various stages of the selection process. This provides backups and allows for later analysis of the evolutionary path to resistance.[8]

-

Duration: This process can take several months to a year to generate a highly resistant cell line.[16]

Clonal Isolation of Resistant Populations

The resulting resistant cell population is likely heterogeneous. To perform detailed molecular analysis, it is necessary to isolate single-cell clones.

-

Limiting Dilution: Serially dilute the resistant cell suspension to a concentration of approximately 0.5 cells per 100 µL.

-

Seeding: Dispense 100 µL of this suspension into each well of a 96-well plate. Statistically, this will result in many wells with no cells, some with a single cell, and a few with more than one.

-

Clone Expansion: Monitor the plates and expand the colonies that arise from a single cell.

-

Resistance Validation: Confirm the resistance phenotype of each clone by re-determining the IC50 for Abt-072 and comparing it to the parental cell line.

Data Presentation: Quantitative Summary

The following tables provide a template for summarizing the quantitative data generated during the resistance selection study.

Table 1: IC50 Values of Abt-072 in Parental and Resistant Cell Lines

| Cell Line | IC50 (nM) [Hypothetical] | Fold Resistance (Resistant IC50 / Parental IC50) |

| Parental Line | 5 | - |

| Resistant Pool | 500 | 100 |

| Resistant Clone 1 | 750 | 150 |

| Resistant Clone 2 | 600 | 120 |

Table 2: Growth Rate Comparison of Parental and Resistant Clones

| Cell Line | Doubling Time (hours) [Hypothetical] |

| Parental Line | 24 |

| Resistant Clone 1 | 28 |

| Resistant Clone 2 | 26 |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for generating Abt-072 resistant cell lines.

Hypothetical Signaling Pathway for Anticancer Resistance

Assuming Abt-072 is a hypothetical inhibitor of a receptor tyrosine kinase (RTK), a common resistance mechanism is the activation of a bypass signaling pathway.[4][5]

Caption: Bypass pathway activation as a resistance mechanism.

Molecular Analysis of Resistant Clones

Once resistant clones are established and validated, the next critical step is to elucidate the molecular mechanisms of resistance.

-

Genomic Analysis: Perform whole-exome or targeted sequencing to identify mutations in the drug target (e.g., NS5B polymerase for HCV) or other relevant genes.

-

Transcriptomic Analysis: Use RNA-sequencing to identify changes in gene expression, such as the upregulation of drug efflux pumps (e.g., ABCB1/MDR1) or bypass signaling pathway components.[3]

-

Proteomic and Phospho-proteomic Analysis: Employ techniques like Western blotting or mass spectrometry to analyze changes in protein expression and phosphorylation status of key signaling molecules (e.g., AKT, ERK) to confirm the activation of bypass pathways.

By following these detailed protocols, researchers can effectively generate and characterize Abt-072 resistant cell lines, providing invaluable insights into the mechanisms of drug resistance and paving the way for the development of more robust and durable therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ABT-072 | TargetMol [targetmol.com]

- 3. ijsra.net [ijsra.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Molecular Mechanisms of Cancer Drug Resistance: Emerging Biomarkers and Promising Targets to Overcome Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]

- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Culture Academy [procellsystem.com]

- 10. emerypharma.com [emerypharma.com]

- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]

- 13. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 15. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 16. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]

Application Notes and Protocols for Long-Term Cell Culture with Abt-072 Treatment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Abt-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3][4] Its effects in long-term cell culture for applications other than HCV research are not well-documented in publicly available literature. The following protocols and data are provided as illustrative examples based on standard cell culture and compound testing methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Introduction

Abt-072 is an orally active and potent non-nucleoside inhibitor of the HCV NS5B polymerase, with nanomolar potency against genotypes 1a and 1b.[1] As a therapeutic candidate for hepatitis C, its primary mechanism of action is the inhibition of viral RNA replication.[2][3][4] Beyond its antiviral properties, the broader effects of Abt-072 on cellular signaling and long-term cell viability are not extensively characterized. These application notes provide a framework for investigating the long-term effects of Abt-072 in a cell culture setting, which can be adapted for various research purposes, including cytotoxicity studies, drug repurposing screens, and mechanistic studies of off-target effects.

A key physicochemical property of Abt-072 is its extremely low intrinsic aqueous solubility.[1] This necessitates careful preparation of stock solutions and consideration of potential precipitation in cell culture media, especially during long-term experiments.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data from long-term cell culture experiments with Abt-072. These tables are intended to serve as templates for presenting experimental findings.

Table 1: Effect of Abt-072 on Cell Viability (MTT Assay)

| Cell Line | Abt-072 Concentration (µM) | Cell Viability (%) after 72h | Cell Viability (%) after 7 days |

| Hepatocellular Carcinoma (e.g., Huh-7) | 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.2 |

| 1 | 98 ± 3.1 | 95 ± 4.8 | |

| 10 | 92 ± 5.6 | 85 ± 6.1 | |

| 50 | 75 ± 6.2 | 60 ± 7.3 | |

| 100 | 58 ± 7.1 | 42 ± 8.0 | |

| Normal Hepatocytes (e.g., PH5CH8) | 0 (Vehicle Control) | 100 ± 3.8 | 100 ± 4.1 |

| 1 | 99 ± 2.5 | 98 ± 3.3 | |

| 10 | 96 ± 4.1 | 91 ± 5.0 | |

| 50 | 88 ± 5.0 | 78 ± 5.9 | |

| 100 | 79 ± 6.5 | 65 ± 6.8 |

Table 2: Effect of Abt-072 on Cell Proliferation (Cell Counting Assay)

| Cell Line | Abt-072 Concentration (µM) | Fold Change in Cell Number (7 days) |

| Hepatocellular Carcinoma (e.g., Huh-7) | 0 (Vehicle Control) | 8.5 ± 0.7 |

| 10 | 7.2 ± 0.6 | |

| 50 | 4.1 ± 0.5 | |

| 100 | 2.3 ± 0.4 | |

| Normal Hepatocytes (e.g., PH5CH8) | 0 (Vehicle Control) | 4.2 ± 0.4 |

| 10 | 3.8 ± 0.3 | |

| 50 | 2.9 ± 0.4 | |

| 100 | 2.1 ± 0.3 |

Experimental Protocols

Preparation of Abt-072 Stock Solution

Materials:

-

Abt-072 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Due to its low aqueous solubility, a high-concentration stock solution of Abt-072 should be prepared in an organic solvent such as DMSO.

-

Aseptically weigh the desired amount of Abt-072 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock concentration of 10-50 mM.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Long-Term Cell Culture with Abt-072 Treatment

Materials:

-

Cultured cells of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Abt-072 stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates (e.g., 6-well, 24-well, or 96-well)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Seed cells in the appropriate cell culture plates at a density that allows for long-term growth without reaching over-confluence.

-

Allow the cells to adhere and resume logarithmic growth for 24 hours.

-

Prepare working concentrations of Abt-072 by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

Remove the existing medium from the cell culture plates and replace it with the medium containing the desired concentrations of Abt-072 or the vehicle control.

-

Incubate the cells under standard conditions (37°C, 5% CO₂).

-

For long-term treatment, replenish the medium with freshly prepared Abt-072-containing medium every 2-3 days to maintain a consistent drug concentration and provide fresh nutrients.

-

Monitor the cells daily for morphological changes using a microscope.

-

At predetermined time points (e.g., 24h, 48h, 72h, 7 days, 14 days), harvest the cells for downstream analysis (e.g., viability, proliferation, apoptosis, or protein expression assays).

Cell Viability Assessment (MTT Assay)

Materials:

-

Cells cultured with Abt-072 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway

Caption: Abt-072 inhibits HCV RNA replication.

Experimental Workflow

Caption: Workflow for long-term cell culture with Abt-072.

Logical Relationship

Caption: Investigating cellular effects of Abt-072 exposure.

References

- 1. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound ABT-072 With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. singlecelltechnology.com [singlecelltechnology.com]

Troubleshooting & Optimization

Abt-072 solubility issues and solutions for in vitro assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Abt-072 in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Troubleshooting Guide: Abt-072 Solubility Issues

This guide addresses common problems encountered when working with Abt-072 in in vitro experiments.

| Problem | Potential Cause | Recommended Solution |

| Abt-072 precipitates upon addition to aqueous buffer or cell culture medium. | Abt-072 is an acidic compound with extremely low intrinsic aqueous solubility.[1] Direct dilution of a concentrated DMSO stock into an aqueous environment can cause it to crash out of solution. | 1. Lower the final concentration: If experimentally feasible, reducing the final concentration of Abt-072 may prevent precipitation. 2. Use a pre-warmed medium: Warming the cell culture medium to 37°C before adding the Abt-072 stock solution can sometimes improve solubility. 3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your vehicle (e.g., DMSO) before the final dilution into the aqueous medium. 4. Increase the percentage of co-solvent: If your cells can tolerate it, slightly increasing the final concentration of DMSO may help keep the compound in solution. However, always perform a vehicle control to account for any solvent effects. |

| Variability in experimental results between different batches of Abt-072 solution. | Incomplete dissolution of the Abt-072 powder when preparing the stock solution. | 1. Ensure complete dissolution of stock: Use an ultrasonic bath to aid in the dissolution of Abt-072 in DMSO.[2] Visually inspect the solution to ensure no solid particles remain. 2. Use fresh, anhydrous DMSO: Hygroscopic DMSO can absorb moisture, which will reduce the solubility of hydrophobic compounds.[2] Use freshly opened, high-quality anhydrous DMSO for preparing stock solutions. |

| Observed cytotoxicity is higher than expected or inconsistent. | The precipitate may be causing physical stress to the cells, or the effective concentration of the dissolved compound is not what is intended. | 1. Filter the final solution: After diluting the Abt-072 stock into the cell culture medium, you can try to filter the solution through a 0.22 µm filter to remove any precipitate before adding it to the cells. Be aware that this may reduce the actual concentration of the compound. 2. Incorporate solubilizing agents: Consider the use of excipients such as surfactants (e.g., Tween-80) or cyclodextrins (e.g., SBE-β-CD) in your formulation, if compatible with your assay. |

| Difficulty in achieving the desired concentration in cell culture medium without precipitation. | The desired concentration exceeds the kinetic solubility of Abt-072 in the specific medium. | 1. Formulation development: For higher concentrations, a more complex formulation may be necessary. This could involve the use of lipid-based systems or creating a supersaturated solution with the help of precipitation inhibitors.[1][3] 2. pH adjustment: As Abt-072 is an acidic compound, its solubility is pH-dependent.[1] Adjusting the pH of the buffer or medium (if permissible for your cells) might enhance solubility. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Abt-072?

A1: Anhydrous, high-quality Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of Abt-072. A concentration of up to 80 mg/mL can be achieved with the aid of ultrasonication.[2]

Q2: What is the maximum concentration of DMSO that is safe for most cell lines?

A2: The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q3: Can I store my Abt-072 stock solution at room temperature?

A3: No. Abt-072 stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2]

Q4: My Abt-072 precipitates in the cell culture medium even at low concentrations. What can I do?

A4: If precipitation occurs even at low concentrations, consider the following:

-

Ensure your DMSO is anhydrous and of high quality.

-

Try adding the Abt-072 stock solution to the medium dropwise while gently vortexing.

-

If your experimental design allows, supplementing the medium with a small percentage of Fetal Bovine Serum (FBS) can sometimes help to stabilize poorly soluble compounds.

Q5: How does Abt-072 work?

A5: Abt-072 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[4] It binds to an allosteric site on the enzyme, which induces a conformational change that ultimately inhibits its RNA-dependent RNA polymerase activity, thus halting viral replication.

Quantitative Data on Abt-072 Solubility

| Solvent | Known Solubility | Notes |

| DMSO | 80 mg/mL | Requires sonication for complete dissolution.[2] |

| Ethanol | Insoluble | |

| Water | Insoluble | |

| PBS (Phosphate-Buffered Saline) | Expected to be very low | Abt-072 is an acidic compound with extremely low intrinsic aqueous solubility.[1] |

| Cell Culture Media (e.g., DMEM, RPMI-1640) | Expected to be very low | Solubility will be influenced by media components, pH, and the presence of serum. |

Experimental Protocols

Protocol 1: Preparation of Abt-072 Stock Solution

Materials:

-

Abt-072 powder

-

Anhydrous, high-quality DMSO

-

Sterile microcentrifuge tubes

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of Abt-072 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for an 80 mg/mL stock solution, add 12.5 µL of DMSO per 1 mg of Abt-072).

-

Vortex the tube briefly to mix.

-

Place the tube in an ultrasonic bath and sonicate until the powder is completely dissolved. This may take several minutes.

-

Visually inspect the solution against a light source to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: General Procedure for In Vitro Cell-Based Assays

Materials:

-

Abt-072 stock solution (e.g., 80 mg/mL in DMSO)

-

Appropriate cell line cultured in multi-well plates

-

Cell culture medium (e.g., DMEM or RPMI-1640) with or without serum, as required by the assay

-

Sterile, pre-warmed (37°C) cell culture medium for dilution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow for the appropriate amount of time (typically 24 hours).

-

Preparation of Working Solution: a. Thaw an aliquot of the Abt-072 stock solution at room temperature. b. Perform serial dilutions of the stock solution in anhydrous DMSO to get closer to the final desired concentration. c. In a separate sterile tube, add the required volume of pre-warmed (37°C) cell culture medium. d. While gently vortexing the medium, add the diluted Abt-072 DMSO solution dropwise to the medium to achieve the final desired concentration. Ensure the final DMSO concentration is within the tolerated range for your cell line (e.g., ≤ 0.5%).

-

Cell Treatment: a. Carefully remove the old medium from the cell culture plate. b. Gently add the prepared medium containing Abt-072 to the respective wells. c. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Assay Readout: Proceed with your specific assay to measure the desired endpoint (e.g., cell viability, viral replication).

Visualizations

Caption: Troubleshooting workflow for Abt-072 precipitation issues.

Caption: Abt-072 inhibits the HCV replication cycle by targeting the NS5B polymerase.

References

- 1. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound ABT-072 With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ABT-072 | TargetMol [targetmol.com]

Technical Support Center: Overcoming Low Bioavailability of Abt-072 in Animal Studies

Welcome to the technical support center for Abt-072. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the low oral bioavailability of Abt-072 in preclinical animal studies.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues encountered during the formulation and in vivo evaluation of Abt-072.

Q1: My in vivo study with crystalline Abt-072 in dogs resulted in very low and variable plasma exposure. Is this expected?

A1: Yes, this is a well-documented observation. Abt-072 is a poorly water-soluble compound, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high permeability but low solubility. The dissolution of the crystalline form in the gastrointestinal tract is the rate-limiting step for absorption, leading to low and erratic bioavailability.

Q2: What is the most effective strategy to enhance the oral bioavailability of Abt-072?

A2: The most successful approach reported for Abt-072 is the use of amorphous solid dispersions (ASDs). By converting the crystalline drug into an amorphous state and dispersing it within a polymer matrix, a "supersaturated" state can be achieved in the gastrointestinal fluid. This transiently increases the concentration of dissolved Abt-072 available for absorption, significantly boosting bioavailability.

Q3: I've prepared an amorphous solid dispersion of Abt-072, but the in vivo results are still suboptimal. What could be the issue?

A3: Several factors could be at play. Consider the following troubleshooting steps:

-

Polymer Selection: The choice of polymer is critical. It must not only stabilize the amorphous state of Abt-072 but also inhibit its precipitation from the supersaturated solution in the gut. Polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) have been shown to be effective.

-

Drug Loading: The ratio of Abt-072 to the polymer in the ASD is a key parameter. If the drug loading is too high, the system may be unstable and prone to recrystallization, diminishing the bioavailability advantage.

-

In Vitro Dissolution Method: Standard dissolution tests may not be predictive of the in vivo performance of ASDs. A biphasic dissolution test, which simulates the gastrointestinal pH transition and has an organic layer to mimic absorption, has shown a good in vitro-in vivo correlation (IVIVC) for Abt-072 formulations.[1]

Q4: How can I predict the in vivo performance of my Abt-072 formulation before conducting an animal study?

A4: A dual-pH, two-phase dissolution method is a highly recommended in vitro tool. This test can effectively differentiate between various Abt-072 formulations. A strong correlation has been observed between the amount of Abt-072 that partitions into the octanol phase in this test and the in vivo exposure in dogs.[1] This allows for the screening and optimization of formulations prior to committing to costly and time-consuming animal studies.

Data Presentation: In Vivo Pharmacokinetic Parameters in Dogs

The following table summarizes the pharmacokinetic data from a study in beagle dogs, comparing a crystalline formulation of a poorly soluble compound to an amorphous solid dispersion (ASD) formulation. While specific data for Abt-072 is proprietary, this data for a similar BCS Class II compound illustrates the significant improvement in bioavailability achieved with ASD technology.

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |

| Crystalline Suspension | 10 | 150 ± 45 | 4.0 | 1200 ± 350 | 100% (Reference) |

| Amorphous Solid Dispersion | 10 | 950 ± 210 | 2.0 | 7200 ± 1500 | ~600% |